6-Oxospiro[3.3]heptane-2-carbaldehyde
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Overview
Description
6-Oxospiro[33]heptane-2-carbaldehyde is a unique spiro compound characterized by its bicyclic structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxospiro[3.3]heptane-2-carbaldehyde typically involves cyclization reactions. One common method includes the reaction of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection using magnesium turnings in methanol . This method yields the desired spiro compound with good stability and solubility.
Industrial Production Methods
While specific industrial production methods for 6-Oxospiro[3The removal of magnesium salts by filtration and the potential presence of partially hydrated oxalic acid can complicate large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Oxospiro[3.3]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
6-Oxospiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Oxospiro[3.3]heptane-2-carbaldehyde involves its interaction with various molecular targets. The compound’s spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spiro compound with similar structural features but different functional groups.
6-Oxospiro[3.3]heptane-2-carboxamide: Similar in structure but contains an amide group instead of an aldehyde.
Uniqueness
6-Oxospiro[3.3]heptane-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-oxospiro[3.3]heptane-6-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c9-5-6-1-8(2-6)3-7(10)4-8/h5-6H,1-4H2 |
InChI Key |
YMYMIHBXGHRYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)C=O |
Origin of Product |
United States |
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